4-(Carbamoylmethyl-amino)-benzoic acid methyl ester
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Description
“4-(Carbamoylmethyl-amino)-benzoic acid methyl ester” is a compound that falls under the category of amino acid methyl esters. Amino acid methyl esters are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .
Synthesis Analysis
Amino acid methyl ester hydrochlorides, which could include “this compound”, can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Chemical Reactions Analysis
The synthesis of amino acid methyl esters involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method has been used in the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters .Future Directions
Properties
IUPAC Name |
methyl 4-[(2-amino-2-oxoethyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-6-9(11)13/h2-5,12H,6H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRRARYISAIEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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